4-methyl-3,5-bis(trifluoromethyl)pyridin-2-amine
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Overview
Description
4-methyl-3,5-bis(trifluoromethyl)pyridin-2-amine is a chemical compound characterized by the presence of trifluoromethyl groups attached to a pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3,5-bis(trifluoromethyl)pyridin-2-amine typically involves the reaction of 2-fluoro-4-trifluoromethylpyridine with ethylamine hydrochloride in the presence of sodium hydroxide and dimethyl sulfoxide. The reaction is carried out at a temperature of 130°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3,5-bis(trifluoromethyl)pyridin-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyridine compounds .
Scientific Research Applications
4-methyl-3,5-bis(trifluoromethyl)pyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-methyl-3,5-bis(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-amino-2-(trifluoromethyl)pyridine
- 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives .
Uniqueness
4-methyl-3,5-bis(trifluoromethyl)pyridin-2-amine is unique due to the presence of both methyl and trifluoromethyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 4-methyl-3,5-bis(trifluoromethyl)pyridin-2-amine can be achieved through a multi-step process involving the introduction of the methyl group, trifluoromethyl groups, and the amine group onto the pyridine ring.", "Starting Materials": [ "2-chloro-4-methylpyridine", "trifluoroacetic acid", "sodium trifluoroacetate", "sodium borohydride", "ammonium chloride", "sodium hydroxide", "hydrochloric acid", "ethanol", "water" ], "Reaction": [ "Step 1: 2-chloro-4-methylpyridine is reacted with sodium trifluoroacetate and trifluoroacetic acid in ethanol to form 2-(trifluoromethyl)-4-methylpyridine.", "Step 2: The resulting product from step 1 is then reacted with sodium borohydride in ethanol to introduce the methyl group onto the pyridine ring, forming 4-methyl-2-(trifluoromethyl)pyridine.", "Step 3: 4-methyl-2-(trifluoromethyl)pyridine is then reacted with ammonium chloride and sodium hydroxide in water to introduce the amine group onto the pyridine ring, forming 4-methyl-2-(trifluoromethyl)pyridin-3-amine.", "Step 4: The final step involves the introduction of the second trifluoromethyl group onto the pyridine ring. This is achieved by reacting 4-methyl-2-(trifluoromethyl)pyridin-3-amine with hydrochloric acid and trifluoroacetic acid in ethanol to form 4-methyl-3,5-bis(trifluoromethyl)pyridin-2-amine." ] } | |
CAS No. |
2758000-93-8 |
Molecular Formula |
C8H6F6N2 |
Molecular Weight |
244.1 |
Purity |
95 |
Origin of Product |
United States |
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